molecular formula C12H15ClO3 B2678966 4-Isobutoxy-3-methoxybenzoyl chloride CAS No. 3535-40-8

4-Isobutoxy-3-methoxybenzoyl chloride

Cat. No.: B2678966
CAS No.: 3535-40-8
M. Wt: 242.7
InChI Key: OVBPTZYJKFNNSL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-3-methoxybenzoyl chloride typically involves the reaction of 4-isobutoxy-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

4-Isobutoxy-3-methoxybenzoic acid+SOCl24-Isobutoxy-3-methoxybenzoyl chloride+SO2+HCl\text{4-Isobutoxy-3-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Isobutoxy-3-methoxybenzoic acid+SOCl2​→4-Isobutoxy-3-methoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-3-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Major Products

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Acids: Formed by hydrolysis.

Scientific Research Applications

4-Isobutoxy-3-methoxybenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in proteomics for the modification of proteins and peptides .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: Similar structure but lacks the isobutoxy group.

    3-Methoxybenzoyl chloride: Similar structure but lacks the isobutoxy group and has the methoxy group in a different position.

    4-Isobutoxybenzoyl chloride: Similar structure but lacks the methoxy group.

Uniqueness

4-Isobutoxy-3-methoxybenzoyl chloride is unique due to the presence of both isobutoxy and methoxy groups on the benzoyl chloride structure. This combination of functional groups imparts specific reactivity and properties that are useful in specialized applications .

Properties

IUPAC Name

3-methoxy-4-(2-methylpropoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBPTZYJKFNNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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